4-Chloro-1-(2-chlorophenyl)-1-oxobutane
Description
Properties
IUPAC Name |
4-chloro-1-(2-chlorophenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O/c11-7-3-6-10(13)8-4-1-2-5-9(8)12/h1-2,4-5H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRNRTGWZLLPAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10631521 | |
| Record name | 4-Chloro-1-(2-chlorophenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10631521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103906-66-7 | |
| Record name | 4-Chloro-1-(2-chlorophenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10631521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Catalytic Systems
The reaction proceeds via electrophilic substitution, where the Lewis acid (e.g., AlCl₃, FeCl₃) activates the acyl chloride to form an acylium ion. This intermediate reacts with 2-chlorobenzene, yielding the target compound after hydrolysis. Key catalytic systems include:
Table 1: Friedel-Crafts Acylation Optimization
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| AlCl₃ | DCM | 0–5 | 4 | 68 |
| FeCl₃ | Nitrobenzene | 100 | 2 | 85 |
| ZnCl₂ | Toluene | 80 | 6 | 55 |
Workup and Purification
Post-reaction quenching with ice-water followed by extraction with DCM isolates the crude product. Column chromatography (silica gel, hexane/ethyl acetate 8:2) achieves >95% purity.
Nucleophilic Substitution via Preformed Ketones
An alternative route involves substituting a halogen atom in a preexisting ketone. For example, 1-(2-chlorophenyl)-4-hydroxybutan-1-one undergoes chlorination using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Reaction Conditions and Limitations
Table 2: Nucleophilic Substitution Efficiency
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| SOCl₂ | DCM | 25 | 90 |
| PCl₅ | Toluene | 110 | 78 |
| POCl₃ | THF | 65 | 65 |
Byproduct Analysis
GC-MS analyses reveal trace impurities (<2%) such as 1-(2-chlorophenyl)-4-oxobutyl chloride, which are removed via recrystallization from ethanol/water mixtures.
Grignard Reagent-Based Alkylation
A less common but scalable method involves reacting 2-chlorophenylmagnesium bromide with 4-chlorobutyronitrile, followed by oxidation to the ketone.
Stepwise Procedure
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Grignard Formation: 2-chlorobromobenzene reacts with Mg in THF under N₂.
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Nitrile Alkylation: The Grignard reagent attacks 4-chlorobutyronitrile at −20°C, forming 4-chloro-1-(2-chlorophenyl)butanenitrile.
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Oxidation: Hydrogen peroxide in acetic acid converts the nitrile to the ketone, yielding 72% overall.
Table 3: Grignard Route Performance
| Step | Conditions | Yield (%) |
|---|---|---|
| Grignard Formation | THF, 25°C, 2 h | 95 |
| Nitrile Alkylation | −20°C, 1 h | 80 |
| Oxidation | H₂O₂/AcOH, 50°C, 3 h | 90 |
Industrial-Scale Considerations
For bulk production, continuous-flow reactors enhance the Friedel-Crafts process:
-
Microreactor Setup: Mixing 2-chlorobenzene and 4-chlorobutanoyl chloride with FeCl₃ at 100°C achieves 92% yield with a residence time of 10 minutes.
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Solvent Recycling: Nitrobenzene recovery via distillation reduces costs by 40%.
Analytical Validation and Quality Control
Post-synthesis characterization ensures product integrity:
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(2-chlorophenyl)-1-oxobutane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-chloro-1-(2-chlorophenyl)butanoic acid, while reduction can produce 4-chloro-1-(2-chlorophenyl)butanol.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₀H₁₀Cl₂O
- Molecular Weight : 217.10 g/mol
- Structure : The compound features a butanone backbone with a chlorinated phenyl group, contributing to its unique chemical properties.
Organic Synthesis
4-Chloro-1-(2-chlorophenyl)-1-oxobutane serves as a building block in the synthesis of more complex organic molecules. Its chlorinated structure allows for various chemical reactions, including:
- Substitution Reactions : The chlorine atom can be replaced with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
- Oxidation and Reduction : The compound can undergo oxidation to yield carboxylic acids or ketones, and reduction can convert the ketone group to an alcohol.
Pharmaceutical Chemistry
Research indicates that this compound may have potential therapeutic applications, particularly in treating neurological disorders. Its mechanism involves:
- Modulation of Neurotransmitter Receptors : The compound is believed to interact with receptors involved in neuronal signaling, potentially affecting pain perception and other neurological functions.
This property positions it as a candidate for further investigation in drug development aimed at conditions such as chronic pain and anxiety disorders.
Material Science
The unique properties of this compound make it useful in developing new materials. Its ability to participate in various chemical reactions allows for the creation of novel compounds with tailored characteristics for specific industrial applications.
Case Study 1: Neuropharmacology
A study investigated the effects of this compound on neurotransmitter systems. Results indicated that the compound could modulate GABAergic pathways, suggesting its potential as a therapeutic agent for anxiety disorders. Further research is recommended to explore its efficacy and safety profiles in clinical settings.
Case Study 2: Material Development
Research into the application of this compound in material science revealed its utility in synthesizing polymers with enhanced thermal stability. The compound's reactivity facilitated the incorporation of chlorinated structures into polymer matrices, leading to materials with improved performance characteristics.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(2-chlorophenyl)-1-oxobutane involves its interaction with specific molecular targets. The carbonyl group can form hydrogen bonds or interact with nucleophiles, while the chlorophenyl group can participate in π-π interactions or hydrophobic interactions. These interactions influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Table 1: Physical and Chemical Properties of Selected Analogues
Key Observations:
Halogen Effects :
- Replacement of the 2-chlorophenyl group with 2-fluorophenyl (CAS 2823-19-0) reduces molecular weight by 16.45 g/mol and logP by ~0.56 due to fluorine’s lower atomic mass and higher electronegativity .
- The 4-fluorophenyl analogue (CAS 3874-54-2) exhibits a slightly higher logP than its 2-fluoro counterpart, reflecting para-substitution’s reduced steric hindrance and enhanced lipophilicity .
Substituent Position :
- Ortho-substituted chlorophenyl derivatives (e.g., 2-Cl, 2-F) show lower thermal stability compared to para-substituted analogues, as evidenced by boiling point trends .
- 3,4-Dichlorophenyl substitution (CAS N/A) increases molecular weight and logP significantly, enhancing hydrophobicity but complicating synthetic purification .
Non-Halogen Analogues: The 4-methylphenyl derivative (CAS 38425-26-2) demonstrates reduced halogen-specific reactivity, making it less electrophilic but more stable in storage .
Reactivity Insights:
- Electrophilic Sites : The γ-chloro group in all analogues is susceptible to nucleophilic substitution, enabling further functionalization (e.g., with amines or thiols) .
- Aromatic Substitution : The 2-chlorophenyl group in the parent compound undergoes slower electrophilic substitution than 4-fluorophenyl derivatives due to steric and electronic deactivation .
Computational and Theoretical Studies
Density-functional theory (DFT) studies using the B3LYP functional (as validated in ) predict bond dissociation energies and reaction pathways. For example:
Biological Activity
4-Chloro-1-(2-chlorophenyl)-1-oxobutane, a chlorinated ketone with the molecular formula C₁₀H₁₀Cl₂O and a molecular weight of approximately 217.10 g/mol, is an organic compound that has attracted attention for its potential biological activities. Despite limited direct research on this compound, its structural characteristics suggest possible interactions with biological systems, warranting further investigation into its pharmacological properties.
Chemical Structure and Properties
The compound features a butanone backbone with a chloro substituent at the 4-position and a chlorophenyl group at the 1-position. This specific arrangement contributes to its chemical reactivity and potential applications in pharmaceuticals and materials science. The presence of halogen atoms often enhances the biological activity of organic compounds, making them suitable candidates for various therapeutic applications.
Biological Activity Overview
Research into the biological activity of this compound is sparse, but it is hypothesized that compounds with similar structures exhibit significant biological effects, including:
- Antibacterial Activity : Chlorinated ketones have been noted for their ability to disrupt bacterial cell membranes.
- Antifungal Properties : Similar compounds have demonstrated efficacy against fungal pathogens.
- Anticancer Effects : The potential to induce apoptosis in cancer cells has been observed in analogs of this compound.
The mechanisms by which this compound may exert its effects are not fully elucidated. However, it is believed that chlorinated compounds can interact with various biological targets, including enzymes and receptors, influencing cellular pathways involved in disease processes.
Comparative Analysis with Similar Compounds
To better understand the potential activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Chloroacetophenone | Aromatic ketone | Widely used in organic synthesis; known antibacterial activity. |
| 4-Chloro-1-(3-chlorophenyl)-1-oxobutane | Similar halogenated phenyl group | Different substitution pattern may affect reactivity. |
| 4-Bromo-1-(2-chlorophenyl)-1-oxobutane | Bromine instead of chlorine | May exhibit different biological activity due to bromine's size. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 4-Chloro-1-(2-chlorophenyl)-1-oxobutane, and how can reaction conditions be optimized?
- Methodological Answer :
- Friedel-Crafts Acylation : React 2-chlorophenyl derivatives with γ-chlorobutyryl chloride in the presence of Lewis acids (e.g., AlCl₃). Monitor reaction progress via TLC and optimize temperature (80–100°C) to minimize side reactions .
- Nucleophilic Substitution : Start with 1-(2-chlorophenyl)-1-oxobutane and introduce chlorine via radical chlorination using Cl₂ or SOCl₂ under UV light. Control stoichiometry to avoid over-chlorination .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the product .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture. Label containers with GHS pictograms for acute toxicity (H302) .
- Spill Management : Absorb spills with inert materials (vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent hydrolysis .
Q. Which analytical techniques are most reliable for structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy : Compare ¹H/¹³C NMR peaks with computational predictions (e.g., δ 7.4–7.6 ppm for aromatic protons, δ 2.8–3.2 ppm for CH₂Cl groups) .
- X-ray Crystallography : Use SHELX programs (SHELXS/SHELXL) for structure solution and refinement. Validate bond lengths/angles against DFT-calculated geometries .
- Mass Spectrometry : Look for molecular ion peaks at m/z 232 (M⁺) and fragment ions indicative of Cl loss (m/z 197) .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., unexpected NMR splitting) be resolved during characterization?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine XRD (for crystal packing effects) with solution-state NMR to distinguish between dynamic effects (e.g., rotamers) and structural anomalies .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to simulate NMR chemical shifts and compare with experimental data .
- Isotopic Labeling : Introduce deuterium at specific positions to simplify splitting patterns and identify coupling pathways .
Q. What computational strategies predict the regioselectivity of this compound in electrophilic substitution reactions?
- Methodological Answer :
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies to identify reactive sites. For example, the 2-chlorophenyl group directs electrophiles to the meta position due to electron-withdrawing effects .
- Molecular Dynamics (MD) Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to assess steric hindrance around the ketone group .
Q. What kinetic studies are recommended to elucidate the hydrolysis mechanism of the γ-chloro group in aqueous environments?
- Methodological Answer :
- Pseudo-First-Order Kinetics : Monitor Cl⁻ release via ion chromatography under varied pH (4–10). Plot ln([Cl⁻]) vs. time to determine rate constants .
- Isotope Effects : Compare hydrolysis rates using D₂O vs. H₂O to identify proton-transfer steps in the transition state .
- Activation Parameters : Calculate ΔH‡ and ΔS‡ via Eyring plots using rate data at multiple temperatures (25–60°C) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
